molecular formula C16H11NO3 B3340097 Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester CAS No. 232951-82-5

Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester

Cat. No.: B3340097
CAS No.: 232951-82-5
M. Wt: 265.26 g/mol
InChI Key: SRAHDGNWVCEFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester typically involves the reaction of 9H-fluoren-9-ylmethanol with phosgene or triphosgene in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions depend on the nature of the nucleophile. For example, reaction with an amine yields a urea derivative, while reaction with an alcohol forms a carbamate .

Scientific Research Applications

Chemistry

In chemistry, Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during the synthesis of complex molecules .

Biology

In biological research, this compound is used in the modification of biomolecules. It can be used to introduce specific functional groups into proteins and peptides, facilitating the study of protein-protein interactions and enzyme mechanisms .

Medicine

In medicine, this compound is used in the development of drug delivery systems. It can be used to modify drug molecules to improve their stability, solubility, and bioavailability .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is used in the synthesis of polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester involves the formation of covalent bonds with nucleophiles. The isocyanate group reacts with nucleophilic centers in other molecules, leading to the formation of stable products. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester is unique due to its isocyanate functional group, which imparts distinct reactivity compared to its analogs. This reactivity makes it particularly useful in organic synthesis and the modification of biomolecules .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(oxomethylidene)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-10-17-16(19)20-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAHDGNWVCEFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459521
Record name Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232951-82-5
Record name Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Fluorenylmethoxy carbonyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester
Reactant of Route 2
Reactant of Route 2
Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester
Reactant of Route 3
Reactant of Route 3
Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester
Reactant of Route 4
Reactant of Route 4
Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester
Reactant of Route 5
Reactant of Route 5
Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester
Reactant of Route 6
Reactant of Route 6
Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.